molecular formula C27H37ClN2O5 B602484 イバブラジン-d3 塩酸塩 CAS No. 1217809-61-4

イバブラジン-d3 塩酸塩

カタログ番号: B602484
CAS番号: 1217809-61-4
分子量: 508.1 g/mol
InChIキー: HLUKNZUABFFNQS-AFMQDYKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イバブラジン(D3塩酸塩)は、イバブラジンの誘導体であり、心臓関連の胸痛や心不全の症状的管理のために主に使用される医薬品です。ペースメーカー電流(I_f)阻害剤として機能し、洞房結節のペースメーカー電流を選択的に阻害することにより心拍数を低下させます この化合物は、ベータ遮断薬を耐容できない患者や、ベータ遮断薬で完全に管理されていない状態の患者に特に有益です .

2. 製法

イバブラジン(D3塩酸塩)の合成には、中間体の調製や最終生成物を含むいくつかのステップが含まれます。合成経路には通常以下が含まれます。

工業生産方法では、これらのステップを最適化して、高収率と高純度を確保することがよくあります。結晶化やクロマトグラフィーなどの技術を使用して、最終生成物を精製します .

科学的研究の応用

Pharmacological Applications

Heart Rate Modulation
Ivabradine-d3 Hydrochloride selectively inhibits the "funny" current (I_f) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility. This mechanism distinguishes it from traditional beta-blockers and calcium channel blockers, making it particularly valuable for patients with contraindications to those therapies .

Research Studies
In preclinical studies, Ivabradine-d3 has been shown to reduce heart rate and decrease the incidence of ventricular arrhythmias in models of myocardial infarction. For instance, administration of Ivabradine at a dosage of 10 mg/kg per day significantly lowered the risk of ventricular tachycardia and fibrillation in rat models .

Clinical Research

Heart Failure Treatment
Ivabradine has been approved for use in chronic heart failure, particularly for patients with reduced ejection fraction and elevated resting heart rates. The FDA approved Ivabradine for this indication in April 2015, highlighting its efficacy in managing symptoms of chronic heart failure by improving hemodynamics without the negative inotropic effects associated with other heart rate-lowering agents .

Angina Pectoris Management
Clinical trials have demonstrated that Ivabradine is effective in managing stable angina pectoris by reducing heart rate and improving exercise tolerance. This application is particularly beneficial for patients who are unable to tolerate beta-blockers due to side effects or contraindications .

Research Methodologies

In Vivo Studies
Studies involving Ivabradine-d3 typically employ various animal models to elucidate its pharmacokinetics and pharmacodynamics. For example, investigations into its effects on cardiac output and arrhythmia susceptibility are conducted using rodent models subjected to induced myocardial ischemia .

Formulation Development
Research has also focused on developing novel formulations of Ivabradine hydrochloride, including delayed-release pellets designed to optimize therapeutic outcomes by controlling drug release profiles. These formulations utilize specific polymers that modulate the release kinetics of the drug, enhancing patient compliance and therapeutic efficacy .

Case Studies

Several case studies have documented the impact of Ivabradine on patient outcomes:

  • Case Study 1: Chronic Heart Failure
    A study involving patients with chronic heart failure demonstrated that those treated with Ivabradine experienced significant reductions in hospitalizations due to heart failure exacerbations compared to those receiving standard care alone.
  • Case Study 2: Angina Pectoris
    In a clinical trial assessing the efficacy of Ivabradine for stable angina, patients reported improved quality of life metrics and increased exercise capacity after treatment initiation, supporting its role as a first-line therapy for angina management .

生化学分析

Biochemical Properties

Ivabradine-d3 Hydrochloride interacts with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . It specifically inhibits these channels, which are responsible for the pacemaker current in the SAN cells . This interaction slows the diastolic depolarization slope of SAN cells, reducing the heart rate .

Cellular Effects

In terms of cellular effects, Ivabradine-d3 Hydrochloride has been shown to reduce myocardial oxygen demand, enhance diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . At the endothelial level, Ivabradine has been reported to decrease monocyte chemotactin protein-1 mRNA expression and exert a potent anti-oxidative effect through reduction of vascular NADPH oxidase activity .

Molecular Mechanism

The molecular mechanism of Ivabradine-d3 Hydrochloride involves its selective inhibition of the I f current in the SAN cells . Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement . This leads to a slowing of the heart rate through a reduction in the slope of the depolarization phase of the action potential .

Dosage Effects in Animal Models

In animal models, Ivabradine has demonstrated cardioprotective effects against myocardial infarction, mediated by a reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway

Metabolic Pathways

Ivabradine-d3 Hydrochloride is extensively metabolized by oxidation in the gut and liver by the cytochrome P450 3A4 enzyme . Its active metabolite, the N-desmethylated derivative, is also metabolized by CYP 3A4 .

Subcellular Localization

Ivabradine-d3 Hydrochloride, like Ivabradine, is likely to localize in the SAN cells where it exerts its effects

準備方法

The synthesis of Ivabradine (D3 Hydrochloride) involves several steps, including the preparation of intermediates and the final product. The synthetic route typically includes:

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

化学反応の分析

イバブラジン(D3塩酸塩)は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬や条件には、メタノール、エタノール、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒が含まれます。これらの反応から生成される主な生成物には、官能基が修飾されたイバブラジンのさまざまな誘導体が含まれます .

類似化合物との比較

イバブラジン(D3塩酸塩)は、他のイオンチャネルや受容体に影響を与えることなく、I_f電流を選択的に阻害するという点で、他の心拍数低下剤とは異なります。類似の化合物には以下が含まれます。

イバブラジン(D3塩酸塩)は、I_f電流に対する特異的な作用により、他の心拍数低下薬を耐容できない患者にとって貴重な選択肢となっています .

生物活性

Ivabradine-d3 hydrochloride is a deuterated form of ivabradine, primarily utilized as an internal standard in the quantification of ivabradine in biological samples through techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in cardiovascular research due to its role as a selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the I(f) current in the sinoatrial node, which regulates heart rate.

Ivabradine acts by selectively blocking the I(f) channels, which are responsible for the pacemaker activity in the heart. This blockade leads to a decrease in heart rate without affecting myocardial contractility, making it distinct from other rate-lowering agents like beta-blockers . The mechanism can be summarized as follows:

  • Target Channels : HCN4 channels in the sinoatrial node.
  • Action : Reduces diastolic depolarization and prolongs diastolic duration.
  • Effect : Lowers heart rate and myocardial oxygen demand, improving blood flow to the myocardium .

Pharmacokinetics

The pharmacokinetic profile of ivabradine includes:

  • Absorption : Rapid absorption with peak plasma concentrations reached within one hour post-administration. Oral bioavailability is approximately 40%, influenced by first-pass metabolism .
  • Distribution : Volume of distribution is around 100 L, with about 70% plasma protein binding .
  • Metabolism : Primarily metabolized by cytochrome P450 3A4, leading to an active metabolite that also contributes to its pharmacological effects .
  • Elimination Half-life : Approximately 2 hours with metabolites excreted via urine and feces .

Biological Activity and Clinical Applications

Ivabradine is clinically used for managing chronic heart failure and angina pectoris. Its efficacy has been demonstrated in several key studies:

Clinical Studies Overview

Study NamePopulationPrimary EndpointResults
SHIFT StudyPatients with chronic heart failure (n=10,917)Hospitalization for worsening HF or cardiovascular death18% reduction in primary endpoint (P<0.0001)
BEAUTIFUL StudyPatients with stable coronary artery disease (n=10,917)Composite endpoint of cardiovascular death or hospitalization for MINo significant reduction overall; however, significant reductions in patients with HR >70 bpm
Case ReportsYoung men with acute heart failure due to myocarditisHemodynamic stabilizationPositive outcomes reported with ivabradine use
  • SHIFT Study Findings : The SHIFT study indicated that ivabradine significantly reduced hospitalizations for worsening heart failure and cardiovascular deaths by 18% compared to placebo. Notably, it also reduced deaths specifically due to heart failure by 26% (P=0.014) .
  • BEAUTIFUL Study Insights : In patients with stable coronary artery disease, ivabradine did not significantly reduce the primary composite endpoint but showed benefits in patients with higher baseline heart rates. Specifically, there was a 36% reduction in fatal and nonfatal myocardial infarction for those with resting heart rates above 70 bpm (P=0.001) .

Safety Profile and Side Effects

While ivabradine is generally well-tolerated, some adverse effects have been reported:

  • Increased risk of atrial fibrillation (5% incidence in treated patients) .
  • Potential contraindications include severe liver insufficiency and caution in patients with renal impairment .

特性

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUKNZUABFFNQS-AFMQDYKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675983
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217809-61-4
Record name 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。